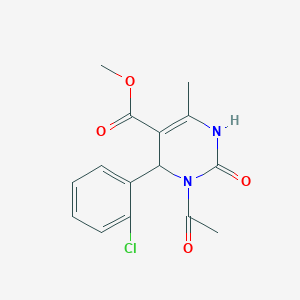

Methyl 1-acetyl-6-(2-chlorophenyl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-acetyl-6-(2-chlorophenyl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-acetyl-6-(2-chlorophenyl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate can be achieved through multicomponent condensation reactions. One efficient method involves the use of cerium oxide nanoparticles (CeO₂-NPs) as a catalyst in a four-component reaction in water . This environmentally benign approach yields highly functionalized and biologically interesting derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of green chemistry and multicomponent reactions can be applied to scale up the synthesis. The use of catalysts like cerium oxide nanoparticles and water as a solvent aligns with sustainable and eco-friendly production practices.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-acetyl-6-(2-chlorophenyl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 1-acetyl-6-(2-chlorophenyl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications, including:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-acetyl-6-(2-chlorophenyl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, alter gene expression, or interfere with cellular signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(2-benzyloxycarbonylaminothiazol-4-yl) acetate

- Ethyl 5-amino-1,5-dihydroimidazo [1,2-a]pyridin-2-carboxylate

- 3,5-Dibromo-2-chloro-6-methylpyridine

Uniqueness

Methyl 1-acetyl-6-(2-chlorophenyl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate is unique due to its specific structural features, such as the presence of a chlorophenyl group and a hydroxylated pyrimidine ring. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

Biological Activity

Methyl 1-acetyl-6-(2-chlorophenyl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

The compound's chemical structure is characterized by a pyrimidine ring, which is a common feature in many biologically active molecules. Below are its key properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H15ClN2O4 |

| Molecular Weight | 322.74 g/mol |

| IUPAC Name | Methyl 3-acetyl-4-(2-chlorophenyl)-6-methyl-2-oxo-1,4-dihydropyrimidine-5-carboxylate |

| InChI Key | YQFURXWZFNSPLS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(N(C(=O)N1)C(=O)C)C2=CC=CC=C2Cl)C(=O)OC |

Synthesis

The synthesis of this compound can be achieved through multicomponent condensation reactions, often utilizing catalysts such as cerium oxide nanoparticles. This method promotes eco-friendly practices by using water as a solvent and minimizing waste.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

This compound has shown promising results against various microbial strains. Dihydropyrimidines, including this compound, have been linked to antimicrobial properties due to their ability to inhibit bacterial growth and replication .

Anticancer Properties

Studies have demonstrated that derivatives of dihydropyrimidines possess anticancer activity. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, some derivatives have been shown to effectively inhibit COX-2 activity, which is associated with tumor growth .

Anti-inflammatory Effects

Research highlights that compounds similar to this compound exhibit significant anti-inflammatory effects. In vitro studies have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as COX-2 and other cyclooxygenases involved in inflammatory processes.

- Cell Signaling Interference : It may alter gene expression and disrupt cellular signaling pathways critical for cancer progression and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the dihydropyrimidine class:

- Antimicrobial Evaluation : A study demonstrated that dihydropyrimidine derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : Research indicated that certain dihydropyrimidines could induce apoptosis in cancer cells through the modulation of apoptotic pathways .

- Anti-inflammatory Studies : In vivo studies showed that specific derivatives reduced paw edema in animal models, indicating strong anti-inflammatory properties comparable to standard treatments .

Properties

Molecular Formula |

C15H15ClN2O4 |

|---|---|

Molecular Weight |

322.74 g/mol |

IUPAC Name |

methyl 3-acetyl-4-(2-chlorophenyl)-6-methyl-2-oxo-1,4-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C15H15ClN2O4/c1-8-12(14(20)22-3)13(10-6-4-5-7-11(10)16)18(9(2)19)15(21)17-8/h4-7,13H,1-3H3,(H,17,21) |

InChI Key |

YQFURXWZFNSPLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(N(C(=O)N1)C(=O)C)C2=CC=CC=C2Cl)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.